molecular formula C34H56N12O4 B125091 Tren-microgonotropen-b CAS No. 155056-06-7

Tren-microgonotropen-b

Cat. No.: B125091
CAS No.: 155056-06-7
M. Wt: 696.9 g/mol
InChI Key: GOLATTCLNFOKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tren-microgonotropen-b is a synthetic compound known for its ability to bind selectively to the minor groove of deoxyribonucleic acid (DNA) This compound is part of a class of molecules called microgonotropens, which are designed to interact with specific sequences of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tren-microgonotropen-b involves the assembly of a tripyrrole peptide structure. The synthetic route typically starts with the preparation of individual pyrrole units, which are then linked together through peptide bonds. The key steps include:

    Formation of Pyrrole Units: The pyrrole units are synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Peptide Bond Formation: The pyrrole units are linked together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Functionalization: The terminal groups of the peptide chain are functionalized to enhance the binding affinity and specificity of the compound for DNA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch synthesis of pyrrole units and their subsequent coupling.

    Purification: The crude product is purified using techniques such as column chromatography and recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tren-microgonotropen-b undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrrole units.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different binding affinities and specificities for DNA.

Scientific Research Applications

Tren-microgonotropen-b has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying DNA interactions and developing new DNA-binding molecules.

    Biology: Employed in gene regulation studies to selectively inhibit transcription factor-DNA interactions.

    Medicine: Investigated for its potential as a therapeutic agent in gene therapy and cancer treatment.

    Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

Tren-microgonotropen-b exerts its effects by binding to the minor groove of DNA. The compound’s tripyrrole structure allows it to fit snugly into the groove, forming hydrogen bonds and van der Waals interactions with the DNA bases. This binding can inhibit the interaction of transcription factors with DNA, thereby regulating gene expression. The molecular targets include specific sequences of DNA, and the pathways involved are related to gene transcription and regulation.

Comparison with Similar Compounds

Similar Compounds

  • Dien-microgonotropen-a
  • Dien-microgonotropen-c
  • Distamycin

Uniqueness

Tren-microgonotropen-b is unique due to its specific binding affinity for the minor groove of DNA and its ability to inhibit transcription factor-DNA interactions more effectively than other similar compounds. Its tripyrrole structure and functionalization enhance its binding specificity and potency, making it a valuable tool in molecular biology research.

Properties

IUPAC Name

4-acetamido-N-[1-[4-[2-[bis(2-aminoethyl)amino]ethylamino]butyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N12O4/c1-25(47)39-26-19-30(44(5)22-26)33(49)41-28-21-31(46(24-28)15-7-6-11-37-13-18-45(16-9-35)17-10-36)34(50)40-27-20-29(43(4)23-27)32(48)38-12-8-14-42(2)3/h19-24,37H,6-18,35-36H2,1-5H3,(H,38,48)(H,39,47)(H,40,50)(H,41,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLATTCLNFOKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165802
Record name Tren-microgonotropen-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155056-06-7
Record name Tren-microgonotropen-b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155056067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tren-microgonotropen-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tren-microgonotropen-b
Reactant of Route 2
Reactant of Route 2
Tren-microgonotropen-b
Reactant of Route 3
Reactant of Route 3
Tren-microgonotropen-b
Reactant of Route 4
Reactant of Route 4
Tren-microgonotropen-b
Reactant of Route 5
Tren-microgonotropen-b
Reactant of Route 6
Tren-microgonotropen-b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.